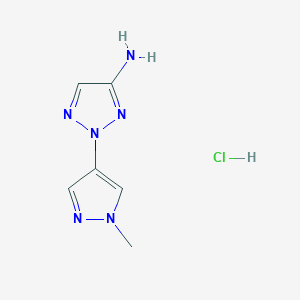

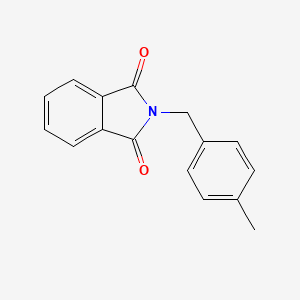

![molecular formula C19H25NO5 B2508978 Tert-butyl 7-methoxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate CAS No. 956604-98-1](/img/structure/B2508978.png)

Tert-butyl 7-methoxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

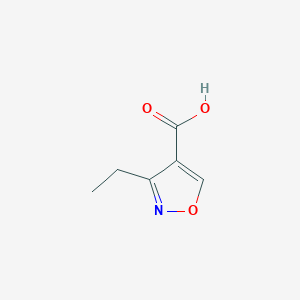

The compound "Tert-butyl 7-methoxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate" is not directly mentioned in the provided papers. However, the papers discuss various tert-butyl piperidine-1-carboxylate derivatives, which are important intermediates in the synthesis of biologically active compounds, including pharmaceuticals like crizotinib, nociceptin antagonists, and Vandetanib . These compounds are characterized by the presence of a piperidine ring, a tert-butyl group, and various substituents that contribute to their biological activity.

Synthesis Analysis

The synthesis of tert-butyl piperidine-1-carboxylate derivatives typically involves multi-step reactions starting from different piperidine-based alcohols or amines. For instance, compound (1) in the first paper was synthesized through a three-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, with a total yield of 49.9% . Similarly, the key intermediate of Vandetanib was synthesized from piperidin-4-ylmethanol through acylation, sulfonation, and substitution, with a total yield of 20.2% . These methods often involve optimization to improve yields and purity for large-scale production, as seen in the synthesis of a nociceptin antagonist intermediate .

Molecular Structure Analysis

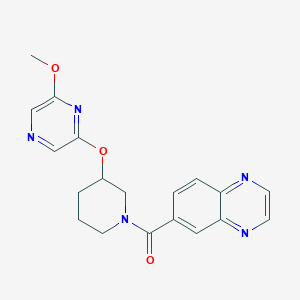

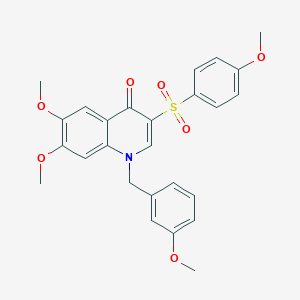

The molecular structures of these compounds are confirmed using various spectroscopic techniques such as MS, 1H NMR, 13C NMR, and FT-IR. X-ray diffraction (XRD) is also used to evaluate the single-crystal structures, providing detailed insights into the molecular conformations and dihedral angles between different rings in the molecules . For example, the asymmetric unit of one compound contains two independent molecules with specific dihedral angles between the pyrimidine and quinoline ring systems .

Chemical Reactions Analysis

The tert-butyl piperidine-1-carboxylate derivatives participate in various chemical reactions depending on their functional groups. The presence of reactive sites such as hydroxyl, methoxy, and carboxylate groups allows for further functionalization and the formation of complex molecules. The reactivity of these compounds is crucial for their role as intermediates in the synthesis of target molecules with desired biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. X-ray studies reveal specific conformations, such as the axial orientation of side chains and the presence of strong O-H...O=C hydrogen bonds, which lead to particular molecular packing in the crystal structure . Computational methods like density functional theory (DFT) are used to optimize molecular structures and perform analyses such as molecular electrostatic potential (MEP) and frontier molecular orbital (FMOs) analyses, which are important for understanding the chemical behavior of these compounds .

Aplicaciones Científicas De Investigación

Key Intermediate in Drug Synthesis

Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a related compound, is identified as a key intermediate in the synthesis of Vandetanib, an anticancer drug. Its synthesis involves multiple steps, including acylation, sulfonation, and substitution, and has a total yield of 20.2% (Wang, Wang, Tang, & Xu, 2015).

Synthesis of Quinazolone Derivatives

Another derivative, 6-methoxy-7-[(1-methyl-4-piperidine)methoxyl]-4(3H)-quinazolone, was synthesized using tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate and methyl vanillate. This process resulted in a 56% overall yield, indicating its potential for cost-effective industrial application (S. Xiao-kai, 2013).

Spirocyclic Oxindole Analogue Synthesis

In the synthesis of a spirocyclic oxindole analogue, key steps include dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate. The target compound was obtained with an overall yield of 35% without the need for chromatographic purification (Teng, Zhang, & Mendonça, 2006).

Synthesis of Bifunctional Compounds

The synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate showcases its utility in deriving novel compounds, complementing piperidine ring systems. This approach offers a convenient entry point for novel compound synthesis (Meyers et al., 2009).

Application in Biologically Active Compounds

Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is crucial in the synthesis of biologically active compounds like crizotinib. Its synthesis from tert-butyl-4-hydroxypiperdine-1-carboxylate yielded a total of 49.9% (Kong et al., 2016).

Crystal Structure and Reduction Studies

X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and its reduction product, tert-butyl (4R,6S)-4-hydroxy-6-isobutyl-2-oxopiperidine-1-carboxylate, reveal details about their molecular structure and packing, driven by strong O-H...O=C hydrogen bonds (Didierjean et al., 2004).

Development of New Scaffolds

The synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate introduces a new scaffold for substituted piperidines. This approach leverages regioselective ring-opening and 1,3-dipolar cycloaddition reactions (Harmsen et al., 2011).

Mecanismo De Acción

Target of Action

Tert-butyl 7-methoxy-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate is a complex compound that is part of the chromanone family . Chromanone and its analogs have been shown to interact with a wide range of receptors, making them key building blocks in drug discovery . .

Mode of Action

It is known that spiro compounds, due to their structure, interact with a wide range of receptors . This interaction can result in a variety of biological activities, depending on the specific receptors involved and the nature of the interaction .

Biochemical Pathways

Chromanone-based spiro compounds have been associated with a wide range of pharmacological activities, including anticancer, antidiabetic, antioxidant, anti-inflammatory, and antitumor activities . These activities suggest that the compound may affect multiple biochemical pathways.

Pharmacokinetics

The presence of the tert-butyl group can increase the compound’s solubility, which can enhance its absorption and distribution .

Result of Action

Given the wide range of biological activities associated with chromanone-based spiro compounds, it is likely that the compound has multiple effects at the molecular and cellular levels .

Propiedades

IUPAC Name |

tert-butyl 7-methoxy-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO5/c1-18(2,3)25-17(22)20-9-7-19(8-10-20)12-15(21)14-6-5-13(23-4)11-16(14)24-19/h5-6,11H,7-10,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WATVLJODVFFJES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 7-methoxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2508896.png)

![3-(3-hydroxypropyl)-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2508904.png)

![2-[1-(4-Aminobutyl)piperidin-4-yl]propan-1-ol dihydrochloride](/img/structure/B2508909.png)

![N-(3-fluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2508913.png)